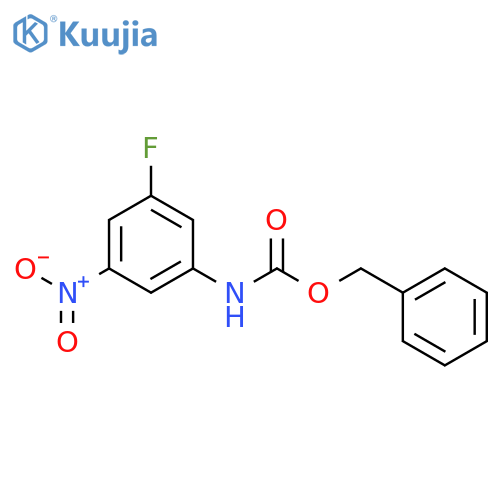Cas no 1852899-95-6 (benzyl N-(3-fluoro-5-nitrophenyl)carbamate)

1852899-95-6 structure
商品名:benzyl N-(3-fluoro-5-nitrophenyl)carbamate
CAS番号:1852899-95-6
MF:C14H11FN2O4
メガワット:290.246546983719
CID:5529246
benzyl N-(3-fluoro-5-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(3-fluoro-5-nitrophenyl)-, phenylmethyl ester
- benzyl N-(3-fluoro-5-nitrophenyl)carbamate
-
- インチ: 1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
- InChIKey: OAWDACAERHIYJM-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC([N+]([O-])=O)=CC(F)=C1
じっけんとくせい
- 密度みつど: 1.411±0.06 g/cm3(Predicted)
- ふってん: 379.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.09±0.70(Predicted)
benzyl N-(3-fluoro-5-nitrophenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7402307-5.0g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
| Enamine | EN300-7402307-2.5g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
| Enamine | EN300-7402307-0.1g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
| Enamine | EN300-7402307-10.0g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
| Enamine | EN300-7402307-1.0g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-7402307-0.5g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
| Enamine | EN300-7402307-0.05g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
| Enamine | EN300-7402307-0.25g |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate |
1852899-95-6 | 95.0% | 0.25g |
$642.0 | 2025-03-11 |
benzyl N-(3-fluoro-5-nitrophenyl)carbamate 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1852899-95-6 (benzyl N-(3-fluoro-5-nitrophenyl)carbamate) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量